4-chloro-N-(6-chloropyridin-3-yl)benzamide
Overview
Description
ICA 110381, also known as 4-chloro-N-(6-chloropyridin-3-yl)benzamide, is a synthetic compound that acts as an opener of KCNQ channels. It is primarily used in scientific research due to its ability to modulate voltage-gated potassium channels, specifically KCNQ2 and KCNQ3 subtypes. This compound has shown significant anticonvulsant properties, making it a valuable tool in the study of seizure disorders .
Mechanism of Action
Target of Action
The primary target of ICA 110381 is the voltage-gated potassium channel Kv7.2 . Kv7.2, also known as KCNQ2, is a crucial component of the M-current, a type of potassium current that helps regulate the excitability of neurons .
Mode of Action
ICA 110381 acts as an activator of the Kv7.2 channel . It induces rubidium efflux in an agonist-induced rubidium efflux assay using CHO cells . This interaction with its target leads to the opening of the Kv7.2 channels, allowing potassium ions to flow out of the neuron. This outflow of positive ions hyperpolarizes the neuron, making it less likely to fire an action potential .
Biochemical Pathways
The activation of Kv7.2 channels by ICA 110381 affects the neuronal excitability pathway . By increasing the M-current, ICA 110381 reduces the input resistance and shifts the resting membrane potential in a hyperpolarizing direction . This modulation of the neuronal excitability pathway can have significant downstream effects on neuronal signaling and communication.
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . These properties suggest that ICA 110381 has good bioavailability.
Result of Action
The activation of Kv7.2 channels by ICA 110381 leads to a decrease in neuronal excitability . This reduction in excitability can have a variety of effects at the molecular and cellular level, depending on the specific neuronal circuits involved. Importantly, ICA 110381 has been shown to have anticonvulsive properties , reducing seizure number and increasing the current threshold for seizure induction by amygdala-kindling in rats .
Action Environment
The action, efficacy, and stability of ICA 110381 can be influenced by various environmental factorsFor instance, the compound should be stored at room temperature and in a dark place for stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICA 110381 involves the reaction of 4-chlorobenzoyl chloride with 6-chloro-3-aminopyridine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods
Industrial production of ICA 110381 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
ICA 110381 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzamide and pyridine rings. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol can facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like aluminum chloride or ferric chloride in non-polar solvents such as chloroform or dichloromethane can promote electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can lead to the formation of hydroxylated derivatives, while electrophilic substitution with aluminum chloride can result in the formation of chlorinated derivatives .
Scientific Research Applications
ICA 110381 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, ICA 110381 is used as a tool to study the modulation of voltage-gated potassium channels. It helps researchers understand the structure-activity relationships and the mechanisms of channel activation and inhibition .
Biology
In biology, ICA 110381 is used to investigate the physiological and pathological roles of KCNQ channels in various tissues. It is particularly useful in studying the role of these channels in neuronal excitability and signal transmission .
Medicine
In medicine, ICA 110381 is used in preclinical studies to evaluate its potential as an anticonvulsant agent. It has shown promise in reducing seizure severity and frequency in animal models, making it a potential candidate for the development of new treatments for epilepsy .
Industry
In the industry, ICA 110381 is used in the development of new pharmaceuticals targeting KCNQ channels. Its ability to modulate these channels makes it a valuable compound in the design and synthesis of new drugs for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Retigabine: Another KCNQ channel opener with similar anticonvulsant properties.
Flupirtine: A non-opioid analgesic that also acts as a KCNQ channel opener.
Linopirdine: A compound that inhibits KCNQ channels and is used in research to study the effects of channel inhibition
Uniqueness of ICA 110381
ICA 110381 is unique in its high selectivity for KCNQ2 and KCNQ3 subunits, which makes it particularly effective in modulating neuronal excitability. Its strong anticonvulsant properties and ability to reduce seizure severity and frequency set it apart from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-(6-chloropyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-3-1-8(2-4-9)12(17)16-10-5-6-11(14)15-7-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYOGIUAMYSVIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ICA 110381 and how does it affect chloride secretion in the colon?
A1: ICA 110381 is a specific activator of Kv7.2/Kv7.3 potassium channels [, ]. These channels play a crucial role in regulating neuronal excitability by generating a hyperpolarizing potassium current. When ICA 110381 activates Kv7.2/7.3 channels in enteric neurons within the submucosal plexus of the colon, it leads to neuronal hyperpolarization and reduces their excitability []. This, in turn, inhibits the release of neurotransmitters that stimulate chloride secretion from epithelial cells, ultimately decreasing chloride secretion in the colon [].
Q2: What is the evidence that ICA 110381 acts specifically on Kv7.2/7.3 channels to exert its inhibitory effect on chloride secretion?
A2: Several lines of evidence support the specificity of ICA 110381 for Kv7.2/7.3 channels:
- Flupirtine, a non-selective Kv7 channel activator, inhibits chloride secretion similarly to ICA 110381, suggesting the involvement of Kv7 channels [].
- ICA 110381 does not affect chloride secretion when applied directly to epithelial cells (T84 cell line), indicating it acts on neuronal rather than epithelial targets [].
- Immunofluorescence studies confirm the presence of Kv7.2 and Kv7.3 channel proteins in the submucosa of the mouse distal colon, where ICA 110381 exerts its effects [].
- In a separate study using human iPSC-derived sensory neurons, ICA 110381 successfully hyperpolarized resting membrane potential and modulated neuronal excitability, further supporting its action on Kv7.2/7.3 channels [].
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